Somatostatin
CAS No.: 38916-34-6
VCID: VC21543308
Molecular Formula: C76H104N18O19S2
Molecular Weight: 1637.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Somatostatin is a peptide hormone produced by the hypothalamus in the brain and by the pancreas and gastrointestinal tract. It plays a crucial role in regulating various physiological processes, including hormone secretion, digestion, and cell proliferation. Somatostatin's primary function is to inhibit the release of other hormones, such as insulin, growth hormone, and gastrin, thereby controlling metabolic and digestive activities. Clinical ApplicationsSomatostatin and its analogs have several clinical applications due to their ability to inhibit hormone secretion and cell proliferation. Pancreatic SurgeryIn pancreatic surgery, somatostatin is used to prevent postoperative complications by reducing pancreatic secretions. Studies have shown that somatostatin administration significantly decreases the incidence of postoperative complications compared to controls . For example, in a study involving 67 patients undergoing pancreatectomy, those receiving somatostatin had a lower complication rate (17%) compared to the control group (56%) . Polycystic Kidney Disease (PKD) and Liver DiseaseSomatostatin analogs have been investigated for their potential to slow the growth of cysts in polycystic kidney disease (PKD) and liver disease. A meta-analysis of randomized clinical trials demonstrated that somatostatin analogs reduce the growth rate of kidney and liver cysts, although they do not affect the decline in renal function . Pancreatic Surgery Outcomes
PKD and Liver Disease Outcomes
Breast Cancer Surgery Outcomes
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CAS No. | 38916-34-6 | ||||||||||||||||||||||||||||||
Product Name | Somatostatin | ||||||||||||||||||||||||||||||
Molecular Formula | C76H104N18O19S2 | ||||||||||||||||||||||||||||||
Molecular Weight | 1637.9 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | (4S,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1 | ||||||||||||||||||||||||||||||
Standard InChIKey | NHXLMOGPVYXJNR-LDBOSBTGSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O | ||||||||||||||||||||||||||||||
SMILES | CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | ||||||||||||||||||||||||||||||
Canonical SMILES | CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | ||||||||||||||||||||||||||||||
Related CAS | 51110-01-1 (Parent) | ||||||||||||||||||||||||||||||
Sequence | One Letter Code: HAGCKNFFWKTFTSC-OH (Disulfide bridge: Cys3-Cys14) | ||||||||||||||||||||||||||||||
Synonyms | Cyclic Somatostatin Somatofalk Somatostatin Somatostatin 14 Somatostatin, Cyclic Somatostatin-14 Somatotropin Release Inhibiting Factor Somatotropin Release Inhibiting Hormone Somatotropin Release-Inhibiting Factor Somatotropin Release-Inhibiting Hormone SRIH-14 Stilamin |
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Reference | Rai U, Thrimawithana TR, Valery C, Young SA: Therapeutic uses of somatostatin and its analogues: Current view and potential applications. Pharmacol Ther. 2015 Aug;152:98-110. doi: 10.1016/j.pharmthera.2015.05.007. Epub 2015 May 5. [PMID:25956467] Hanisch E, Doertenbach J, Usadel KH: Somatostatin in acute bleeding oesophageal varices. Pharmacology and rationale for use. Drugs. 1992;44 Suppl 2:24-35; discussion 70-2. [PMID:1385068] Patel YC: Somatostatin and its receptor family. Front Neuroendocrinol. 1999 Jul;20(3):157-98. [PMID:10433861] Lamberts SW, de Herder WW, Hofland LJ: Somatostatin analogs in the diagnosis and treatment of cancer. Trends Endocrinol Metab. 2002 Dec;13(10):451-7. [PMID:12431842] Marbach P, Briner U, Lemaire M, Schweitzer A, Terasaki T: From somatostatin to sandostatin: pharmacodynamics and pharmacokinetics. Metabolism. 1992 Sep;41(9 Suppl 2):7-10. [PMID:1355590] Carlton SM, Du J, Davidson E, Zhou S, Coggeshall RE: Somatostatin receptors on peripheral primary afferent terminals: inhibition of sensitized nociceptors. Pain. 2001 Feb 15;90(3):233-44. [PMID:11207395] Reubi JC, Laissue J, Krenning E, Lamberts SW: Somatostatin receptors in human cancer: incidence, characteristics, functional correlates and clinical implications. J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):27-35. [PMID:1356016] Florio T, Morini M, Villa V, Arena S, Corsaro A, Thellung S, Culler MD, Pfeffer U, Noonan DM, Schettini G, Albini A: Somatostatin inhibits tumor angiogenesis and growth via somatostatin receptor-3-mediated regulation of endothelial nitric oxide synthase and mitogen-activated protein kinase activities. Endocrinology. 2003 Apr;144(4):1574-84. doi: 10.1210/en.2002-220949. [PMID:12639942] 29, 30, 32, 33, 41, . (2012). In Rang and Dale's Pharmacology (7th ed., pp. 362, 372, 377, 394-395, 412, 522). Edinburgh: Elsevier/Churchill Livingstone. |
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PubChem Compound | 102601394 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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